Home > Products > Screening Compounds P141759 > 3-(azepan-1-ylsulfonyl)-7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine
3-(azepan-1-ylsulfonyl)-7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine -

3-(azepan-1-ylsulfonyl)-7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine

Catalog Number: EVT-5801361
CAS Number:
Molecular Formula: C17H26N2O3S
Molecular Weight: 338.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

R-(+)-7-chloro-8-hydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride (SCH23390)

  • Compound Description: SCH23390 is a widely recognized dopamine antagonist with high selectivity for D1 dopamine receptors. It is frequently employed in research to investigate D1 receptor function and signaling pathways . Interestingly, studies have revealed that SCH23390 also exhibits inhibitory effects on G protein-coupled inwardly rectifying potassium (GIRK) channels, independent of its D1 receptor antagonism .
  • Relevance: SCH23390 shares the core 2,3,4,5-tetrahydro-1H-3-benzazepine structure with 3-(azepan-1-ylsulfonyl)-7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine. Variations are primarily observed in the substituents at positions 1, 3, and 7. The presence of halogen substituents in SCH23390 is notable as it contributes to its GIRK channel blocking activity . This suggests potential for exploring similar halogen substitutions in 3-(azepan-1-ylsulfonyl)-7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine to investigate its influence on GIRK channel interactions.

7-[125I]iodo-8-hydroxy-3-methyl-1-(4'-azidophenyl)-2,3,4,5-tetrahydro- 1H-3-benzazepine (R-(+)-[125I]I-MAB)

  • Compound Description: R-(+)-[125I]I-MAB is a high-affinity photoaffinity label specifically designed for the D-1 dopamine receptor. It exhibits high selectivity for the D-1 receptor and is instrumental in identifying the ligand-binding subunits of the neuronal D-1 receptor . This makes it a valuable tool for characterizing and studying D-1 receptors.
  • Relevance: R-(+)-[125I]I-MAB shares the core 2,3,4,5-tetrahydro-1H-3-benzazepine structure with 3-(azepan-1-ylsulfonyl)-7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine. The structural differences lie in the substituents at positions 1, 3, and 7, with R-(+)-[125I]I-MAB having a radiolabeled iodine atom at position 7, which is crucial for its photoaffinity labeling properties . Despite these differences, the shared core structure suggests potential for exploring modifications of 3-(azepan-1-ylsulfonyl)-7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine to investigate its interaction with dopamine receptors.

(±)‐7‐chloro‐8‐hydroxy‐3‐methyl‐1‐phenyl‐2,3,4,5‐tetrahydro‐1H‐3‐benzazepine (SCH23390)

  • Relevance: This compound shares the core 2,3,4,5-tetrahydro-1H-3-benzazepine structure with 3-(azepan-1-ylsulfonyl)-7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine. The primary differences are the substituents at positions 3 and 7. SCH23390's antidopaminergic and antipsychotic effects , suggest the potential of exploring similar substitutions in the target compound for investigating its potential interactions with dopamine receptors and potential therapeutic applications.

(+/-)-7-chloro-8-hydroxy-1-(3'-iodophenyl)-3-methyl-2,3,4,5-tetrahydro- 1H-3- benzazepine ((+/-)-TISCH)

  • Compound Description: (+/-)-TISCH is a high-affinity ligand with selectivity for the CNS D-1 receptor. The radioiodinated R-(+)-enantiomer of this compound exhibits favorable brain penetration and specific regional distribution corresponding to D-1 receptor density, making it a potential candidate for in vivo imaging of CNS D-1 receptors .
  • Relevance: (+/-)-TISCH shares the core 2,3,4,5-tetrahydro-1H-3-benzazepine structure with 3-(azepan-1-ylsulfonyl)-7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine, with variations primarily in the substituents at positions 1, 3, and 7. The presence of a halogen substituent (iodine) at the 3' position of the phenyl ring in (+/-)-TISCH is notable, as this feature contributes to its high affinity for the D-1 receptor . This suggests that exploring modifications at the 3-position of the target compound may be a viable strategy for modulating its binding affinity for D1 receptors.

(+/-)-3-Allyl-6-bromo-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3- benzazepin (6-Br-APB)

  • Compound Description: 6-Br-APB belongs to the 7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines, a series known for their high affinity for the D1 dopamine receptor. It demonstrates comparable affinities to its 6-chloro counterparts , indicating the potential importance of the 6-position for D1 receptor interaction.

(+/-)-3-allyl-7-halo-8-hydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines

  • Compound Description: This series of compounds represents 3-allyl analogues of 7-substituted (Cl, Br, H) 8-hydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines, synthesized and studied for their potential as high affinity selective D1 antagonists [, ]. The introduction of a 3-allyl group aims to enhance the lipophilicity of the compounds, potentially improving their ability to cross the blood-brain barrier and thus increase their in vivo CNS potency [, ].
  • Relevance: These 3-allyl analogues share the core 2,3,4,5-tetrahydro-1H-3-benzazepine structure with 3-(azepan-1-ylsulfonyl)-7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine, with variations primarily in the substituents at positions 3 and 7. The research findings on these analogues [, ] suggest that incorporating a 3-allyl group into 3-(azepan-1-ylsulfonyl)-7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine could be a viable approach to enhance its lipophilicity and potentially improve its access to the central nervous system.

(1S,2R)-7-benzyloxy-2-methyl-3-tosyl-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol

  • Compound Description: This sulfonamide serves as a key intermediate in the synthesis of enantiomerically pure tetrahydro-3-benzazepines designed as conformationally restricted ifenprodil analogues, exhibiting high affinity towards the ifenprodil binding site and antagonistic activity at the NMDA receptor . Its crystal structure analysis provides crucial information for understanding the stereochemistry and potential binding interactions of related benzazepine derivatives .
  • Relevance: This compound, although an intermediate, provides insights into the structural features and conformational preferences of substituted tetrahydro-3-benzazepines. The core 2,3,4,5-tetrahydro-1H-3-benzazepine structure found in this compound is also present in 3-(azepan-1-ylsulfonyl)-7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine. The presence of a sulfonyl group at position 3 in both compounds, albeit with different substituents, suggests a potential area for exploring modifications to modulate the target compound's pharmacological profile .

7-Phenylsulfonyl-tetrahydro-3-benzazepine derivatives

  • Compound Description: This class of compounds has been identified for its dopamine and serotonin antagonist activities, exhibiting pKi values ranging from 6.7 to 8.8 . Their potential as therapeutic agents for schizophrenia and other CNS disorders is under investigation . The presence of the arylsulfonyl substituent at the 7-position is a significant structural feature for their biological activities.
  • Relevance: The 7-phenylsulfonyl-tetrahydro-3-benzazepine derivatives share the core 2,3,4,5-tetrahydro-1H-3-benzazepine structure with 3-(azepan-1-ylsulfonyl)-7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine. Both compounds feature a sulfonyl group at the 7-position, although the specific substituents on the sulfonyl group differ. This structural similarity suggests that 3-(azepan-1-ylsulfonyl)-7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine might also exhibit dopamine and serotonin antagonist activities , making it a potential candidate for further pharmacological investigation in the context of CNS disorders.

6-chloro-2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-1H-3-benzazepine-7,8-diol (SK&F 82526) and its N-allyl derivative (SK&F 85174)

  • Compound Description: SK&F 82526 is a dopamine D1 agonist. Its N-allyl derivative, SK&F 85174, retains D1 agonist potency while also displaying substantial D2 agonist activity, a characteristic uniquely associated with the N-allyl group in this series . Modifications at the 6-position of these compounds have been explored to modulate their D2/D1 activity ratio, aiming to develop agonists with enhanced selectivity and potency for specific dopamine receptor subtypes .
  • Relevance: These compounds, despite belonging to a different substitution pattern on the benzazepine core compared to 3-(azepan-1-ylsulfonyl)-7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine, highlight the significance of the N-substituent and the 6-position for influencing dopamine receptor subtype selectivity . This information could be valuable when considering modifications to the target compound for modulating its activity and selectivity profiles.

Lorcaserin [(1R)-8-chloro-2,3,4,5-tetrahydro-1-methyl-1H-3 benzazepine]

  • Compound Description: Lorcaserin is a selective and potent 5-HT2C receptor agonist clinically used for its appetite-suppressant effects in the treatment of obesity. It exhibits high affinity for human 5-HT2C receptors and demonstrates efficacy in reducing food intake and body weight in animal models of obesity .

2-(7-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)-ethanoic acid

  • Compound Description: This compound served as a core structure for developing constrained leucine enkephalin mimetics . By incorporating this benzazepine moiety, researchers aimed to mimic the N-terminal region of leucine enkephalin and investigate its opioid receptor binding properties.

Properties

Product Name

3-(azepan-1-ylsulfonyl)-7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine

IUPAC Name

3-(azepan-1-ylsulfonyl)-7-methoxy-1,2,4,5-tetrahydro-3-benzazepine

Molecular Formula

C17H26N2O3S

Molecular Weight

338.5 g/mol

InChI

InChI=1S/C17H26N2O3S/c1-22-17-7-6-15-8-12-19(13-9-16(15)14-17)23(20,21)18-10-4-2-3-5-11-18/h6-7,14H,2-5,8-13H2,1H3

InChI Key

ALGTYPANZJKBAV-UHFFFAOYSA-N

SMILES

COC1=CC2=C(CCN(CC2)S(=O)(=O)N3CCCCCC3)C=C1

Canonical SMILES

COC1=CC2=C(CCN(CC2)S(=O)(=O)N3CCCCCC3)C=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.